molecular formula C13H22Si B1606278 Trimethyl(4-phenylbutyl)silane CAS No. 777-82-2

Trimethyl(4-phenylbutyl)silane

Cat. No.: B1606278
CAS No.: 777-82-2
M. Wt: 206.4 g/mol
InChI Key: ZJEHAURGGCWYLB-UHFFFAOYSA-N
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Description

Trimethyl(4-phenylbutyl)silane is an organosilicon compound with the molecular formula C13H22Si. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound consists of a silicon atom bonded to three methyl groups and a 4-phenylbutyl group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(4-phenylbutyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 4-phenyl-1-butene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrosilylation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4-phenylbutyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

    Reduction: Palladium or platinum catalysts; room temperature to moderate temperatures.

    Substitution: Halogens, electrophiles; ambient conditions.

Major Products Formed

    Oxidation: Silanols, siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Substituted silanes.

Scientific Research Applications

Trimethyl(4-phenylbutyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(4-phenylbutyl)silane involves its ability to donate hydride ions (H-) or act as a radical donor in various chemical reactions. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it an effective reagent in reduction and hydrosilylation reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with electrophiles or radicals to form stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(4-phenylbutyl)silane is unique due to its combination of a phenylbutyl group and three methyl groups bonded to silicon. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in various applications. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further distinguishes it from other similar compounds .

Properties

IUPAC Name

trimethyl(4-phenylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEHAURGGCWYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339087
Record name Trimethyl(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-82-2
Record name Trimethyl(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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